t-Boc-N-amido-PEG3-sulfonic acid
Overview
Description
T-Boc-N-amido-PEG3-sulfonic acid is a PEG linker containing a t-Boc protected amine group and a sulfonic acid . The t-Boc protecting group can be removed under acidic conditions so that the amine can be further reacted . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Synthesis Analysis
The synthesis of t-Boc-N-amido-PEG3-sulfonic acid involves the use of a t-Boc protected amine group and a sulfonic acid . The t-Boc protecting group can be removed under acidic conditions, allowing the amine to be further reacted . The sulfonic acid can undergo various reactions such as esterification, halogenation, and displacement .Molecular Structure Analysis
The molecular formula of t-Boc-N-amido-PEG3-sulfonic acid is C13H27NO8S . It has a molecular weight of 357.4 g/mol . The compound contains a t-Boc protected amine group and a sulfonic acid .Chemical Reactions Analysis
The t-Boc protecting group in t-Boc-N-amido-PEG3-sulfonic acid can be removed under acidic conditions, allowing the amine to be further reacted . The sulfonic acid can undergo various reactions such as esterification, halogenation, and displacement .Physical And Chemical Properties Analysis
T-Boc-N-amido-PEG3-sulfonic acid has a molecular weight of 357.4 g/mol . Its molecular formula is C13H27NO8S . The compound is a PEG linker that increases the water solubility of the compound in aqueous media .Scientific Research Applications
Catalytic Applications
Allylation Catalysis : Phosphotungstic acid catalyzes the allylation of N-tert-butyloxycarbonyl (Boc)-a-amido sulfones, demonstrating its efficacy in organic synthesis (Ghosh et al., 2014).
Synthesis of α-Amido Stannanes : The synthesis of N-Boc-α-amido stannanes from α-amido sulfones is facilitated by TMSSnBu(3) and CsF, showing the versatility of Boc-a-amido sulfones in organostannane chemistry (Mita et al., 2011).
Mannich Reactions : N-Boc and N-Cbz protected α-amido sulfones are used in organocatalytic asymmetric Mannich reactions, showcasing the importance of Boc-a-amido sulfones in asymmetric synthesis (Marianacci et al., 2007).
Polymer Applications
Chemically Amplified Resists for Lithography : t-BOC-styrene sulfone copolymers are used in chemically amplified resist systems for deep-UV lithography, highlighting the material's potential in microfabrication (Tarascon et al., 1989).
Nanocatalysts : Fe3O4@PEG400-SO3H core-shell nanostructures, utilizing sulfonic acid groups, have been used as nanocatalysts for synthesizing N-substituted pyrroles, indicating the role of Boc-a-amido sulfones in nanocatalysis (Bonyasi et al., 2017).
Sulfonated Nanocomposites : Sulfonated multiwall carbon nanotubes (SMWCNTs) with pendant alkyl sulfonic acid groups demonstrate improved water flux and anti-fouling properties in nanocomposite membranes, relevant to filtration and separation technologies (Zheng et al., 2017).
Chemical Synthesis Applications
Boc Protection of Amines : N-sulfonic acid poly(4-vinylpyridinium) chloride is used for efficient N-Boc protection of amines, demonstrating the chemical versatility of Boc-a-amido sulfones in amine protection (Shirini et al., 2013).
Calcium Complex Formation : Boc-amido sulfones are involved in forming weak NH...O hydrogen-bonded Ca(II)-aryl sulfonate complexes, which are significant for understanding molecular interactions and complexation (Onoda et al., 2001).
Biomedical Applications
- Antiviral Potential : Polyethyleneglycol bound sulfonic acid (PEG-OSO3H), a modified polyethylene glycol, has been used in the synthesis of compounds with significant antiviral activity against tobacco mosaic virus, indicating potential biomedical applications (Naidu et al., 2012).
properties
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO8S/c1-13(2,3)22-12(15)14-4-5-19-6-7-20-8-9-21-10-11-23(16,17)18/h4-11H2,1-3H3,(H,14,15)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHIYMDHNOIKJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-amido-PEG3-sulfonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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